molecular formula C11H4Cl3F3N2 B8597780 2-Chloro-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine

2-Chloro-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidine

Cat. No. B8597780
M. Wt: 327.5 g/mol
InChI Key: VNHPEPHTAQEJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183262B2

Procedure details

The title compound was prepared from 4-(2,4-dichloro-phenyl)-6-trifluoromethyl-1H-pyrimidin-2-one (10.2 g, 0.033 mol) and phosphoroxychloride (50 ml) according to the general procedure I. Obtained as a light yellow solid (10.6 g, 98%). MS (ISP) 327.0 [(M+H)+]; mp 69.5° C.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9]1[CH:14]=[C:13]([C:15]([F:18])([F:17])[F:16])[NH:12][C:11](=O)[N:10]=1.O=P(Cl)(Cl)[Cl:22]>>[Cl:22][C:11]1[N:10]=[C:9]([C:3]2[CH:4]=[CH:5][C:6]([Cl:8])=[CH:7][C:2]=2[Cl:1])[CH:14]=[C:13]([C:15]([F:18])([F:17])[F:16])[N:12]=1

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C1=NC(NC(=C1)C(F)(F)F)=O
Name
Quantity
50 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)C1=C(C=C(C=C1)Cl)Cl)C(F)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.